molecular formula C8H9FN2 B13331453 5-Fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine

5-Fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B13331453
M. Wt: 152.17 g/mol
InChI Key: XXEQVFWSQJHFNR-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 5th position and a tetrahydro structure, which makes it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with fluorinated aldehydes or ketones, followed by cyclization under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

5-fluoro-1,2,3,4-tetrahydro-2,7-naphthyridine

InChI

InChI=1S/C8H9FN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h4-5,10H,1-3H2

InChI Key

XXEQVFWSQJHFNR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=CC(=C21)F

Origin of Product

United States

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